

Independent verification of the pharmacological properties of 7-Methylimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: 7-Methylimidazo[1,2-a]pyridine

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An Independent Verification of the Pharmacological Properties of Imidazo[1,2-a]Pyridine Derivatives

This guide provides an objective comparison of the pharmacological properties of derivatives of the imidazo[1,2-a]pyridine scaffold, with a focus on their anticancer and antituberculosis activities. Due to the limited specific pharmacological data available for **7-Methylimidazo[1,2-a]pyridine**, this document will focus on well-characterized derivatives from the same chemical class, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and other substituted imidazo[1,2-a]pyridines, for which substantial experimental data has been published.

Anticancer Properties of Imidazo[1,2-a]Pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have emerged as a promising scaffold in the development of novel anticancer agents.^{[1][2][3][4]} These compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest by modulating key signaling pathways.^{[1][2][3][5]}

Data Presentation: Cytotoxicity of Imidazo[1,2-a]Pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines. These values

represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound	Cell Line	Cancer Type	IC50 (µM)	Reference
IP-5 (An Imidazo[1,2- a]pyridine derivative)	HCC1937	Breast Cancer	45	[2][3]
IP-6 (An Imidazo[1,2- a]pyridine derivative)	HCC1937	Breast Cancer	47.7	[2][3]
IP-7 (An Imidazo[1,2- a]pyridine derivative)	HCC1937	Breast Cancer	79.6	[2][3]
La23 (1- (imidazo[1,2- a]pyridin-3-yl)-2- (naphthalen-2- yl)ethane-1,2- dione)	HeLa	Cervical Cancer	15.32	[6]
Compound 6d (An Imidazo[1,2- a]pyridine derivative)	HepG2	Liver Carcinoma	Not specified	[4]
Compound 6i (An Imidazo[1,2- a]pyridine derivative)	HepG2	Liver Carcinoma	Not specified	[4]
HB9 (An Imidazo[1,2- a]pyridine hybrid)	A549	Lung Cancer	50.56	[7]
HB10 (An Imidazo[1,2- a]pyridine hybrid)	HepG2	Liver Carcinoma	51.52	[7]

Cisplatin				
(Standard				
Chemotherapeutic	A549	Lung Cancer	53.25	[7]
c)				
Cisplatin				
(Standard				
Chemotherapeutic	HepG2	Liver Carcinoma	54.81	[7]
c)				

Experimental Protocols: Key Assays for Anticancer Activity

MTT Assay for Cell Viability

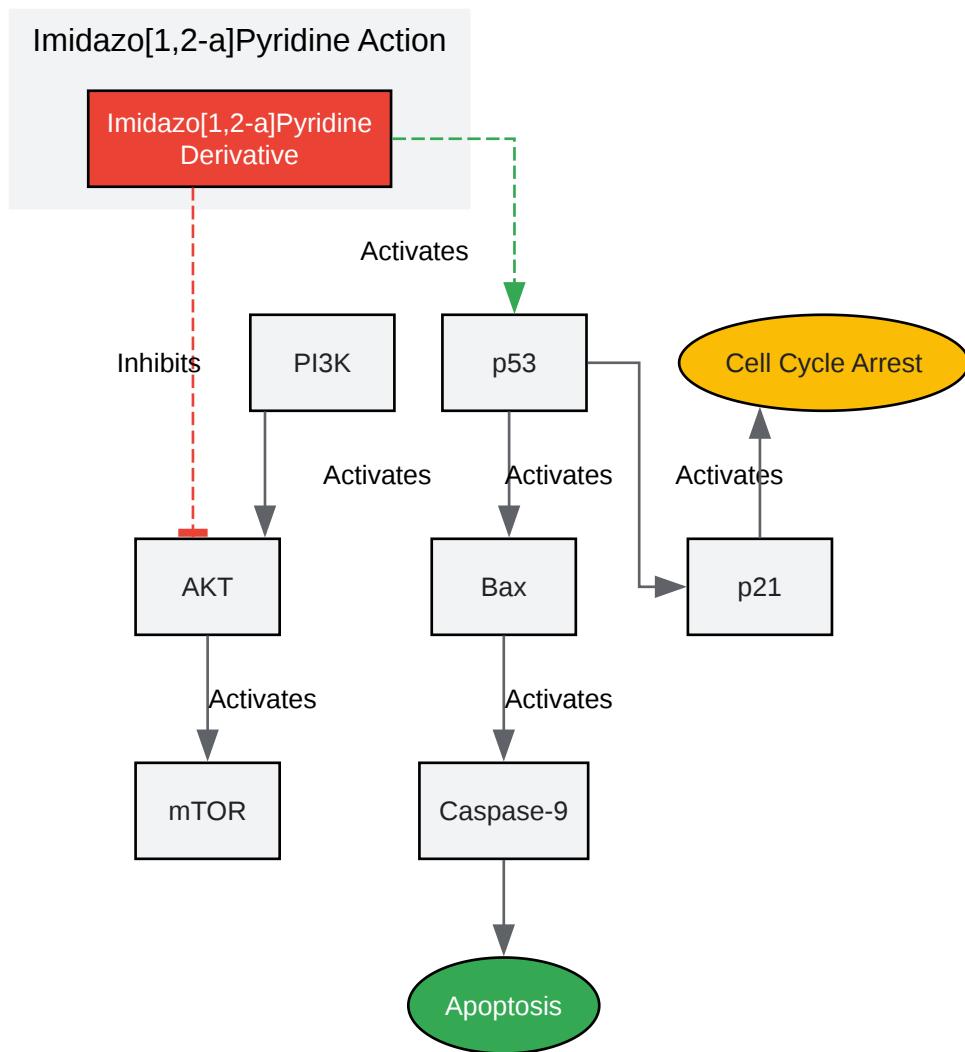
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- **Cell Plating:** Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
- **Incubation:** Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
- **Solubilization:** Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

- Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]

Mandatory Visualization: Signaling Pathway



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Caption: Imidazo[1,2-a]pyridine inhibits the AKT/mTOR pathway and activates p53.

Antituberculosis Properties of Imidazo[1,2-a]Pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has been identified as a potent core for the development of novel antituberculosis agents, demonstrating significant activity against drug-susceptible,

multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis*.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Data Presentation: Anti-TB Activity of Imidazo[1,2-a]Pyridine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives against various strains of *M. tuberculosis*. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound	Mtb Strain	Resistance Profile	MIC90 (µM)	Reference
Compound Series (2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides)	H37Rv	Drug-Susceptible	0.4 - 1.9	[11][13]
Compound Series (2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides)	MDR Strains	Multidrug-Resistant	0.07 - 2.2	[11][13]
Compound Series (2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides)	XDR Strains	Extensively Drug-Resistant	0.07 - 0.14	[11][13]
ND-09759 (A 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide)	H37Rv	Drug-Susceptible	Low nM range	[14]
Isoniazid (Standard TB Drug)	H37Rv	Drug-Susceptible	~0.2 - 0.4	[14]
Rifampicin (Standard TB Drug)	H37Rv	Drug-Susceptible	~0.06 - 0.12	[14]
PA-824 (Nitroimidazole Clinical Candidate)	MDR Strains	Multidrug-Resistant	0.08 - 0.7	[10]

Experimental Protocols: Key Assays for Antituberculosis Activity

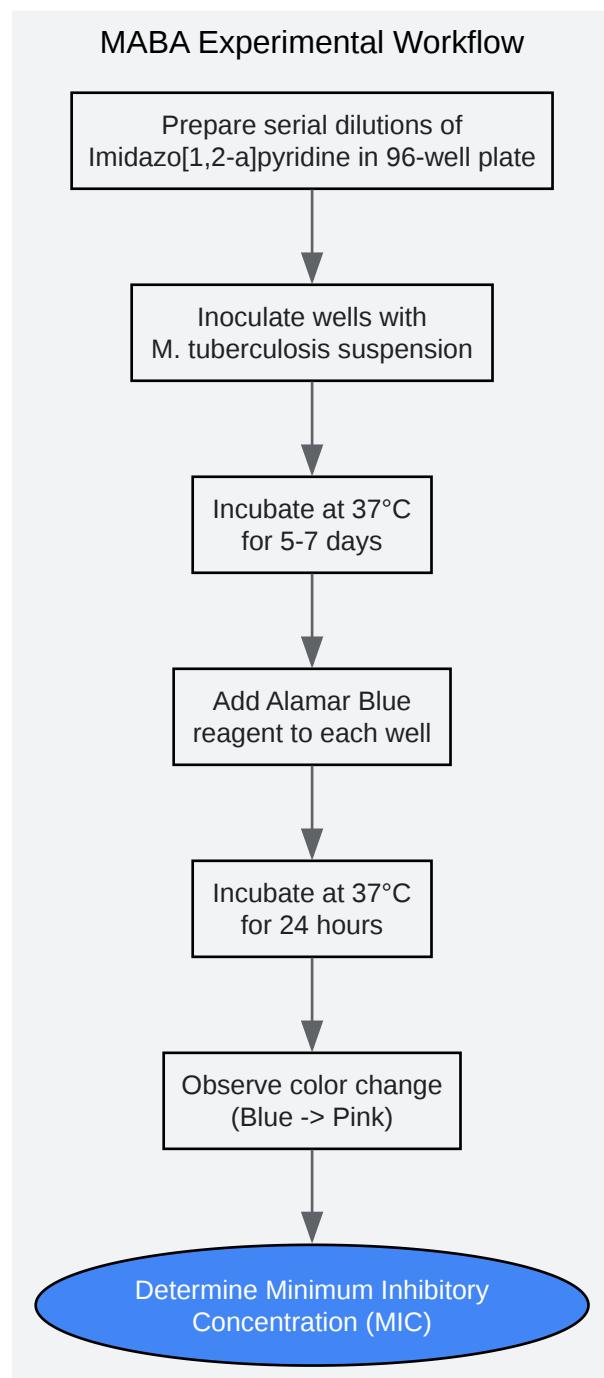
Microplate Alamar Blue Assay (MABA)

The MABA is a commonly used colorimetric assay to determine the MIC of compounds against *M. tuberculosis*. The assay uses Alamar Blue (resazurin), which is reduced by metabolically active cells from a blue, non-fluorescent state to a pink, fluorescent resorufin.

Protocol:

- Preparation of Inoculum: Culture *M. tuberculosis* (e.g., H37Rv strain) in an appropriate broth medium.
- Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
- Inoculation: Add the bacterial suspension to each well.
- Incubation: Incubate the plates at 37°C for a defined period (typically 5-7 days).
- Alamar Blue Addition: Add Alamar Blue solution to each well.
- Second Incubation: Incubate for another 24 hours.
- Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.

Mandatory Visualization: Experimental Workflow



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Caption: Workflow for determining the MIC of compounds using the MABA assay.

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